molecular formula C20H20FN3O3 B295358 N-(2-ethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(2-ethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

货号 B295358
分子量: 369.4 g/mol
InChI 键: OXBRFMRCKCEEIG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-ethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, commonly known as EFT-508, is a small molecule inhibitor that targets the tyrosine kinase enzyme. This molecule has gained attention in scientific research due to its potential in treating various cancers.

作用机制

EFT-508 works by binding to the ATP-binding site of the tyrosine kinase enzyme, preventing its activation and subsequent signaling pathways that promote cancer cell growth and survival. This results in the inhibition of cancer cell proliferation and induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
EFT-508 has been found to have minimal toxicity and side effects on normal cells, making it a promising treatment for cancer. It has been shown to have a high selectivity for cancer cells, targeting only the tyrosine kinase enzyme that is overexpressed in cancer cells. EFT-508 has also been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

实验室实验的优点和局限性

EFT-508 has several advantages for lab experiments, including its high selectivity for cancer cells, minimal toxicity to normal cells, and ability to enhance the effectiveness of other cancer treatments. However, its limitations include the need for further research to determine optimal dosages and treatment regimens, as well as potential resistance to the treatment by cancer cells.

未来方向

Further research on EFT-508 is needed to determine its potential as a treatment for various types of cancer. Some possible future directions include:
1. Investigating the effectiveness of EFT-508 in combination with other cancer treatments, such as immunotherapy and targeted therapy.
2. Conducting clinical trials to determine the optimal dosages and treatment regimens for EFT-508 in various types of cancer.
3. Developing new formulations of EFT-508 that can improve its bioavailability and effectiveness.
4. Investigating the potential of EFT-508 in treating other diseases that involve the tyrosine kinase enzyme, such as autoimmune disorders and inflammatory diseases.
5. Studying the mechanism of resistance to EFT-508 in cancer cells and developing strategies to overcome it.

合成方法

EFT-508 can be synthesized through a multistep process that involves the reaction of 2-fluorobenzaldehyde with ethyl 2-oxo-4-phenylbutanoate, followed by the reaction of the resulting compound with 6-methylpyrimidin-2-amine in the presence of a base. The final product is obtained through a purification process using chromatography.

科学研究应用

EFT-508 has shown potential as an effective treatment for various types of cancer, including solid tumors and lymphomas. It has been found to inhibit the growth and proliferation of cancer cells by targeting the tyrosine kinase enzyme, which is involved in cell signaling pathways that promote cancer cell survival and growth.

属性

分子式

C20H20FN3O3

分子量

369.4 g/mol

IUPAC 名称

N-(2-ethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H20FN3O3/c1-3-27-16-11-7-6-10-15(16)23-19(25)17-12(2)22-20(26)24-18(17)13-8-4-5-9-14(13)21/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26)

InChI 键

OXBRFMRCKCEEIG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3F)C

规范 SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3F)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。